molecular formula C14H23IN2O B1205660 Hipdm CAS No. 84718-97-8

Hipdm

Cat. No.: B1205660
CAS No.: 84718-97-8
M. Wt: 358.25 g/mol
InChI Key: GFSRNGJEVLAEDY-RGEMYEQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Early Research

The discovery of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine emerged from systematic research efforts in the 1980s focused on developing improved brain imaging agents. The compound was first synthesized and characterized by Kung and colleagues at the State University of New York at Buffalo, who recognized the potential for creating a radiopharmaceutical that could overcome limitations of existing brain imaging agents. The initial research was motivated by the need for a brain perfusion imaging agent that could be easily prepared using simple exchange reactions suitable for routine clinical applications.

The early research phase involved extensive investigation of the pH-shift mechanism, which forms the theoretical foundation for the compound's brain localization properties. Researchers discovered that the incorporation of a phenolic hydroxyl group instead of a benzene ring as the iodine carrier significantly enhanced the exchange reaction efficiency. This modification represented a crucial breakthrough, as it allowed for faster and more efficient radioiodine labeling compared to previous compounds in the diamine class.

Initial biodistribution studies in animal models demonstrated promising results, with high brain uptake observed after intravenous injection. The compound exhibited physicochemical parameters remarkably similar to N-isopropyl-p-iodoamphetamine, a previously established brain imaging agent, while offering superior labeling characteristics. These early findings suggested that N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine could potentially serve as an improved alternative for regional cerebral perfusion imaging.

The fundamental research also revealed the compound's unique mechanism of brain localization, which operates through a pH-dependent trapping mechanism. In blood circulation, the diamine remains neutral and lipid-soluble, allowing efficient passage through the blood-brain barrier. Upon entering brain tissue, where the extracellular pH is lower than in blood, the compound becomes ionized and non-lipid soluble, effectively trapping it within neural tissue and preventing back-diffusion into the circulation.

Evolution as a Radiopharmaceutical Agent

The development of N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine as a practical radiopharmaceutical agent involved extensive optimization of synthesis and labeling procedures. Researchers conducted comprehensive kinetic studies to understand the radioactive iodine exchange reaction, determining that the process follows second-order kinetics with an activation energy of 30.6 kilocalories per mole. These investigations revealed that the reaction mechanism likely involves the formation of an active iodine positive ion or iodine free radical, which proved sensitive to the presence of reducing agents such as sodium bisulfite.

The labeling process underwent significant refinement to achieve optimal radiochemical yields for clinical applications. Studies demonstrated that reaction conditions including pH, temperature, and the presence of oxidants and reductants critically influenced labeling efficiency. The optimal labeling conditions were established at pH 3.0 with heating at 100 degrees Celsius for 30 minutes, resulting in satisfactory yields suitable for routine clinical preparation. The development of a kit formulation enabled widespread clinical adoption by simplifying the preparation process for nuclear medicine departments.

Comparative studies with established brain imaging agents validated the compound's superior characteristics for clinical applications. Research comparing N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine with technetium-99m hexamethylpropyleneamine oxime demonstrated comparable imaging quality while offering distinct advantages in terms of preparation simplicity. The compound's retention characteristics proved particularly favorable, with sufficient brain retention time to allow Single Photon Emission Computed Tomography imaging using widely available rotating gamma camera systems.

The evolution of the compound as a radiopharmaceutical also encompassed extensive validation studies in various clinical scenarios. Research investigations demonstrated its utility in detecting cerebral perfusion abnormalities in conditions such as Creutzfeldt-Jakob disease, where conventional imaging modalities including computed tomography and magnetic resonance imaging showed negative results. These studies established the compound's capability to detect neurophysiological and neurochemical changes that precede structural alterations visible on anatomical imaging.

Parameter Value Reference
Molecular Formula C₁₄H₂₃IN₂O
Molecular Weight 362.25 g/mol
Activation Energy 30.6 kcal/mol
Brain Uptake Peak Time 20 minutes
Rapid Uptake Fraction 73.6% within 2 minutes

Position in Modern Nuclear Medicine Research

N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine has established a significant position in contemporary nuclear medicine research, particularly in the field of neuroimaging. Current research applications extend beyond basic brain perfusion imaging to include specialized investigations such as presurgical evaluation of patients with intractable seizures. Studies have demonstrated the compound's effectiveness in identifying epileptogenic foci, with interictal Single Photon Emission Computed Tomography scans revealing decreased regional cerebral perfusion in temporal lobe regions corresponding to eventual surgical sites in 73% of patients studied.

Modern research has expanded understanding of the compound's biodistribution characteristics beyond brain tissue. Investigations have revealed that mitochondria serve as primary reservoirs for the compound in lung tissue, where it demonstrates prolonged retention similar to other basic amines. This finding has implications for understanding the compound's overall pharmacokinetics and has led to research exploring its potential applications in pulmonary imaging for investigating basic amine uptake in health and disease states.

Contemporary studies have also focused on optimizing imaging protocols and understanding the compound's behavior under various pathological conditions. Research comparing N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine with iodoantipyrine for quantifying regional cerebral blood flow has revealed important considerations regarding pH dynamics and their influence on uptake kinetics. These investigations have demonstrated that the compound's kinetics are influenced by compartmental pH changes, which must be considered when using the agent for quantitative blood flow measurements in pathological conditions.

The compound's role in modern nuclear medicine research extends to mechanistic studies investigating cellular uptake and retention. Advanced analytical techniques including high-performance liquid chromatography have been employed to study the compound's metabolic fate and to optimize radiolabeling procedures. These investigations have contributed to improved understanding of the relationship between chemical structure and biological behavior, informing the development of next-generation radiopharmaceuticals.

Research Application Success Rate Key Finding Reference
Epileptogenic Focus Detection 73% Decreased temporal lobe perfusion
Creutzfeldt-Jakob Disease Imaging High sensitivity Frontal and temporoparietal defects
Mitochondrial Localization 98% membrane association Primary lung reservoir mechanism
Blood Flow Quantification Variable accuracy pH-dependent kinetics

Current research directions also include investigations into the compound's pancreatic accumulation properties. Studies in mice and rats have revealed significant pancreatic uptake, suggesting potential applications beyond neuroimaging. This research has identified the compound's affinity for tissues with high polyamine concentrations, expanding understanding of its biological targeting mechanisms and potential therapeutic applications.

Properties

CAS No.

84718-97-8

Molecular Formula

C14H23IN2O

Molecular Weight

358.25 g/mol

IUPAC Name

2-[[3-(dimethylamino)propyl-methylamino]methyl]-4-(123I)iodanyl-6-methylphenol

InChI

InChI=1S/C14H23IN2O/c1-11-8-13(15)9-12(14(11)18)10-17(4)7-5-6-16(2)3/h8-9,18H,5-7,10H2,1-4H3/i15-4

InChI Key

GFSRNGJEVLAEDY-RGEMYEQESA-N

SMILES

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I

Isomeric SMILES

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)[123I]

Canonical SMILES

CC1=CC(=CC(=C1O)CN(C)CCCN(C)C)I

Synonyms

(I-123)-HIPDM
HIPDM
N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine

Origin of Product

United States

Scientific Research Applications

Introduction to HIPDM

The compound N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine , commonly referred to as this compound, has garnered significant attention in the field of nuclear medicine, particularly for its applications in brain perfusion imaging. This article delves into the scientific research applications of this compound, highlighting its use in clinical diagnostics and research studies.

Brain Perfusion Imaging

This compound is primarily utilized as a radiopharmaceutical agent in brain perfusion imaging through Single Photon Emission Computed Tomography (SPECT).

  • Mechanism : this compound's structure allows it to cross the blood-brain barrier effectively, making it suitable for assessing local cerebral blood flow (CBF) and neuronal function. Its uptake in brain tissue reflects cerebral perfusion levels, which can indicate various neurological conditions.
  • Clinical Studies : Research has demonstrated that this compound can provide valuable insights into cerebral perfusion in patients with conditions such as Creutzfeldt-Jakob disease and Alzheimer's disease. For instance, studies have shown decreased perfusion in specific brain regions associated with these diseases, assisting in diagnosis and management strategies .

Comparative Studies with Other Agents

This compound has been compared to other imaging agents like N-isopropyl-p-iodoamphetamine (IMP) to evaluate its efficacy and reliability.

  • Findings : Studies indicate that while both agents exhibit high brain localization, this compound may offer advantages in certain clinical scenarios due to its rapid uptake and clearance characteristics .

Research on Cerebral Ischemia

Research involving this compound has also focused on understanding cerebral ischemia.

  • Case Studies : In patients undergoing treatment for cerebral ischemia, follow-up SPECT studies using this compound have shown changes in regional cerebral blood flow that correlate with clinical outcomes. For example, a study noted the disappearance of crossed cerebellar diaschisis in patients post-surgery, which was detected using this compound imaging .

Neurochemical and Neurophysiological Insights

This compound's application extends beyond mere imaging; it also contributes to understanding neurochemical processes.

  • Neurophysiological Changes : The imaging results from this compound have been linked to underlying neurophysiological changes in conditions like Alzheimer's disease, where metabolic alterations precede structural changes detectable by conventional imaging techniques .

Potential for Other Applications

While the primary focus has been on brain imaging, ongoing research is exploring additional applications of this compound.

  • Radiation Therapy Planning : Recent studies suggest that compounds like this compound could play a role in optimizing radiation therapy planning by providing detailed information on tissue perfusion and metabolic activity .

Table 1: Comparison of Imaging Agents

AgentMechanismClinical UseAdvantagesLimitations
This compoundSPECTBrain perfusion imagingHigh brain localization; rapid uptakeLimited availability; requires specialized equipment
IMPSPECTBrain perfusion imagingEstablished use; good localizationSlower clearance compared to this compound

Table 2: Case Studies Using this compound

StudyConditionFindings
Shih et al. (1998)Creutzfeldt-Jakob DiseaseDecreased perfusion in left frontal cortex detected by this compound
Shih et al. (1996)Alzheimer's DiseaseSpecific areas of absent perfusion identified by this compound despite normal CT results

Comparison with Similar Compounds

Key Research Findings and Limitations

This compound’s pH Sensitivity : Under hypercapnia, this compound overestimates rCBF due to pH-driven shifts in compartmental retention, limiting its accuracy in metabolic disorders .

Mitochondrial Sequestration : this compound’s prolonged lung retention (>90% as unmetabolized compound) is linked to mitochondrial binding, a trait absent in IMP or HM-PAO .

Clinical Replacement : HM-PAO has largely replaced this compound in SPECT due to superior imaging characteristics and cost-effectiveness .

Preparation Methods

Condensation of Precursor Compounds

The synthesis of unlabeled this compound begins with the condensation of 2-hydroxy-3-methyl-5-iodobenzaldehyde and N,N,N'-trimethyl-1,3-propanediamine. This reaction forms a Schiff base intermediate, which is subsequently reduced to yield the final tertiary amine structure. The aldehyde group of 2-hydroxy-3-methyl-5-iodobenzaldehyde reacts with the primary amine of N,N,N'-trimethyl-1,3-propanediamine in a nucleophilic addition-elimination sequence. The reaction is typically conducted in a polar aprotic solvent under reflux conditions to drive the equilibrium toward imine formation.

Sodium Borohydride Reduction

The Schiff base intermediate is reduced to the corresponding secondary amine using sodium borohydride (NaBH₄) in an aqueous or alcoholic medium. Sodium borohydride is preferred over stronger reductants like lithium aluminum hydride due to its selectivity for imine reduction without affecting aromatic iodine substituents. The reduction proceeds via a two-step mechanism: (1) nucleophilic attack by hydride ions on the electrophilic carbon of the imine, followed by (2) protonation of the resulting amide intermediate. The reaction is exothermic (ΔH=30.6 kcal/mol\Delta H = -30.6\ \text{kcal/mol}) and requires careful temperature control to avoid side reactions.

Radioiodination Techniques for [¹²³I]this compound

Iodine Exchange Reaction Mechanism

The preparation of [¹²³I]this compound employs an isotopic exchange reaction, where non-radioactive iodine in the precursor is replaced by iodine-123. This reaction occurs in an aqueous buffer (pH 3.0–4.0) and follows second-order kinetics, as evidenced by the linear relationship between reaction rate and the concentrations of this compound and Na¹²³I. The general reaction scheme is:

This compound-I+Na123IThis compound-123I+NaI\text{this compound-I} + \text{Na}^{123}\text{I} \rightarrow \text{this compound-}^{123}\text{I} + \text{NaI}

The activation energy for this exchange is calculated as 30.6 kcal/mol, indicating a high-energy transition state.

pH Dependence

The labeling yield is highly pH-dependent, with optimal efficiency (>95%) achieved at pH 3.0. At neutral or alkaline pH (7.0–8.0), yields drop below 50% due to deprotonation of the amine groups, which reduces nucleophilicity and impedes the exchange mechanism.

Temperature and Time

Elevating temperature accelerates the exchange reaction but risks thermal decomposition. At 80°C, near-quantitative yields (>98%) are attained within 30 minutes, whereas at 25°C, the reaction requires 2 hours for 90% completion.

Reductants and Oxidants

The addition of sodium bisulfite (NaHSO₃) as a reductant stabilizes iodide ions and prevents oxidation to iodine (I₂), which could lead to undesired side reactions. Conversely, sodium iodate (NaIO₃) acts as an oxidant, mitigating the reducing environment and enhancing exchange efficiency.

Table 1: Effect of Reaction Parameters on [¹²³I]this compound Labeling Yield

ParameterOptimal ValueYield (%)
pH3.095–98
Temperature (°C)8098
NaHSO₃ Concentration0.1 mg/mL96
Reaction Time (min)3098

Analytical Methods and Quality Control

Thin-Layer Chromatography (TLC)

TLC on silica gel plates with ethyl acetate:hexane (1:3) is used to monitor the reduction of the Schiff base intermediate. The product (Rf = 0.83) is well-separated from unreacted aldehyde (Rf = 0.31). For radioiodinated this compound, instant thin-layer chromatography (ITLC) with methanol:water (85:15) confirms radiochemical purity >95%.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV/radiometric detection ensures both chemical and radiochemical purity. This compound elutes at 8.2 minutes under isocratic conditions (acetonitrile:0.1% trifluoroacetic acid = 65:35), with no detectable impurities.

Table 2: Trace Metal Effects on [¹²³I]this compound Labeling

Metal Ion (1 ppm)Labeling Yield (%)
None98.0
Fe³⁺97.5
Cu²⁺91.5
Zn²⁺97.8
Ni²⁺97.6

Challenges and Mitigation Strategies

Trace Metal Contamination

Copper ions (Cu²⁺) at concentrations as low as 1 ppm reduce labeling yields by 6.5%, likely due to complexation with this compound’s amine groups. Pre-treatment of reagents with chelating resins (e.g., Chelex-100) mitigates this issue.

Radiolytic Degradation

[¹²³I]this compound is susceptible to radiolysis-induced decomposition during storage. Stabilization with ascorbic acid (0.1% w/v) extends shelf life to 8 hours post-labeling while maintaining radiochemical purity >90% .

Q & A

Q. What are the standard methodologies for assessing HIPDM’s biodistribution in preclinical models?

this compound’s biodistribution is typically evaluated using radiolabeled tracers (e.g., ¹²⁵I-HIPDM) and quantitative organ-specific radioactivity measurements. Key steps include:

  • Tracer administration : Intravenous injection in animal models (e.g., rats or rabbits) .
  • Organ sampling : Organs (lung, liver, kidney, brain) are harvested at predefined intervals (e.g., 2 minutes to 5 hours post-injection) .
  • Radioactivity quantification : Gamma counting of homogenized tissue samples, normalized to total injected dose .
  • Subcellular fractionation : Centrifugation protocols (e.g., differential centrifugation) to isolate organelles like mitochondria and lysosomes, followed by enzyme activity assays (e.g., succinate cytochrome c reductase for mitochondria) .

Q. How do researchers ensure reproducibility in this compound pharmacokinetic studies?

Reproducibility hinges on:

  • Standardized protocols : Consistent tracer preparation, injection volume, and sampling intervals (e.g., 5-minute vs. 3-hour timepoints) .
  • Control experiments : Use of protein standards (e.g., bovine serum albumin) to validate assays and account for batch variability .
  • Data normalization : Expressing this compound levels as a percentage of cumulative recovered radioactivity (e.g., 98 ± 3% recovery in subcellular fractions) to mitigate measurement errors .

Advanced Research Questions

Q. What methodological challenges arise when analyzing this compound’s subcellular distribution, and how can they be resolved?

Challenges include cross-contamination of organelles (e.g., mitochondria vs. lamellar bodies in lung tissue) and tracer loss during fractionation. Solutions involve:

  • Biochemical markers : Using enzyme-specific assays (e.g., NADPH-cytochrome c reductase for microsomes) to confirm organelle purity .
  • Validation experiments : Repeating fractionation 10+ times to assess consistency in this compound-protein ratios (e.g., 22 experiments averaged for Table 2 data) .
  • Statistical modeling : Applying ANOVA or linear regression to identify time-dependent trends (e.g., biphasic clearance from lungs) .

Q. How should researchers address contradictions in this compound’s organ-specific accumulation data across studies?

Contradictions (e.g., lung vs. liver uptake disparities) require:

  • Meta-analysis : Comparing parameters like tracer dosage (e.g., 90% lung retention at 2 minutes vs. 12% liver retention at 5 hours) .
  • Contextual factors : Evaluating species differences (rat vs. rabbit models) or injection protocols (bolus vs. slow infusion) .
  • Hypothesis testing : Designing replication studies with matched experimental conditions to isolate variables .

Q. What advanced techniques can optimize this compound’s therapeutic index in targeted drug delivery research?

To enhance specificity:

  • Hybrid imaging : Pairing radioactive tracing with PET/CT to map this compound’s real-time biodistribution .
  • Surface modification : Conjugating this compound with ligands (e.g., antibodies) to improve organotropism .
  • Pharmacokinetic modeling : Using compartmental models to predict clearance rates and optimize dosing schedules .

Data Management & Interpretation

Q. How can FAIR principles be applied to this compound research data?

Ensure data is Findable (e.g., public repositories with this compound-specific metadata), Accessible (open-access formats), Interoperable (standardized units like % injected dose/g tissue), and Reusable (detailed protocols in supplementary materials) .

Q. What statistical approaches are recommended for analyzing time-dependent this compound clearance data?

Use:

  • Non-linear regression : To model biphasic clearance curves (e.g., rapid initial phase followed by slow decline) .
  • ANOVA with post-hoc tests : For comparing organ-specific radioactivity across timepoints (e.g., lung vs. kidney at 5 hours) .
  • Error propagation analysis : To quantify uncertainty in cumulative recovery calculations (e.g., ±3% in subcellular fractions) .

Ethical & Methodological Compliance

Q. What ethical considerations are critical in this compound animal studies?

  • IACUC approval : Mandatory for protocols involving organ harvesting or prolonged anesthesia .
  • 3Rs compliance : Minimize animal numbers via power analysis; refine procedures to reduce distress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.